2-Cyclohexen-1-one, 3-chloro-2-methyl-
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Overview
Description
2-Cyclohexen-1-one, 3-chloro-2-methyl- is an organic compound with the molecular formula C7H9ClO It is a derivative of cyclohexenone, characterized by the presence of a chlorine atom and a methyl group on the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-one, 3-chloro-2-methyl- can be synthesized through several methods:
Oxidation of 1-methylcyclohex-1-ene: This method involves the oxidation of 1-methylcyclohex-1-ene using chromium trioxide in acetic acid.
Cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one: This method involves the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one using sulfuric acid.
Industrial Production Methods
Chemical Reactions Analysis
2-Cyclohexen-1-one, 3-chloro-2-methyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized products or reduction to form more reduced products.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with various reagents.
Common reagents and conditions used in these reactions include:
Chromium trioxide in acetic acid: for oxidation.
Sulfuric acid: for cyclization reactions.
Scientific Research Applications
2-Cyclohexen-1-one, 3-chloro-2-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and reactions.
Industry: Used in the synthesis of fragrances and other industrial chemicals
Mechanism of Action
The mechanism by which 2-Cyclohexen-1-one, 3-chloro-2-methyl- exerts its effects involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the double bond in the cyclohexene ring make it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
2-Cyclohexen-1-one, 3-chloro-2-methyl- can be compared with other similar compounds such as:
2-Cyclohexen-1-one, 3-methyl-: This compound lacks the chlorine atom but has a similar structure and reactivity.
Cyclohexenone: The parent compound without the chlorine and methyl substituents.
The presence of the chlorine atom in 2-Cyclohexen-1-one, 3-chloro-2-methyl- makes it more reactive in nucleophilic substitution reactions compared to its analogs.
Properties
CAS No. |
35155-66-9 |
---|---|
Molecular Formula |
C7H9ClO |
Molecular Weight |
144.60 g/mol |
IUPAC Name |
3-chloro-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C7H9ClO/c1-5-6(8)3-2-4-7(5)9/h2-4H2,1H3 |
InChI Key |
DOVGQLDKIZBQJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCC1=O)Cl |
Origin of Product |
United States |
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